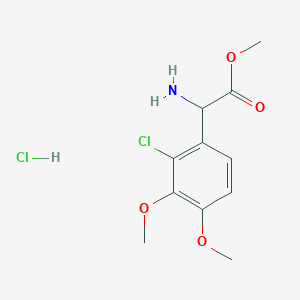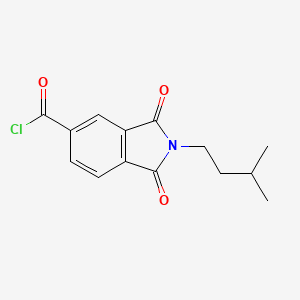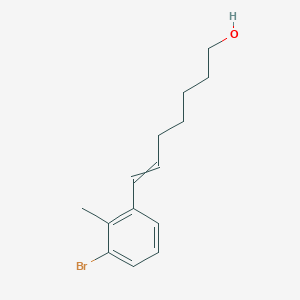
7-(3-Bromo-2-methylphenyl)-6-hepten-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-Bromo-2-methylphenyl)-6-hepten-1-ol is an organic compound with a complex structure that includes a brominated aromatic ring and a heptenol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Bromo-2-methylphenyl)-6-hepten-1-ol typically involves multiple steps. One common method starts with the bromination of 2-methylphenyl compounds, followed by the formation of the hepten-1-ol chain through a series of reactions including Grignard reactions and reductions. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation and crystallization to achieve the required quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
7-(3-Bromo-2-methylphenyl)-6-hepten-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
7-(3-Bromo-2-methylphenyl)-6-hepten-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-(3-Bromo-2-methylphenyl)-6-hepten-1-ol involves its interaction with various molecular targets. The brominated aromatic ring can participate in electrophilic aromatic substitution reactions, while the hepten-1-ol chain can undergo oxidation and reduction processes. These interactions can affect biological pathways and enzyme activities, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-2-methylphenylboronic acid: This compound shares the brominated aromatic ring but has different functional groups.
3-Bromo-2-methylbenzyl alcohol: Similar in structure but lacks the hepten-1-ol chain.
Eigenschaften
Molekularformel |
C14H19BrO |
|---|---|
Molekulargewicht |
283.20 g/mol |
IUPAC-Name |
7-(3-bromo-2-methylphenyl)hept-6-en-1-ol |
InChI |
InChI=1S/C14H19BrO/c1-12-13(9-7-10-14(12)15)8-5-3-2-4-6-11-16/h5,7-10,16H,2-4,6,11H2,1H3 |
InChI-Schlüssel |
MBCGZRBHMSOMCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1Br)C=CCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl (R)-1-[3-(Boc-amino)-4-(phenylthio)butyl]piperidine-4-carboxylate Oxalate](/img/structure/B13702515.png)
![2,2-Dibromo-1-[2-(trifluoromethyl)phenyl]ethanone](/img/structure/B13702523.png)
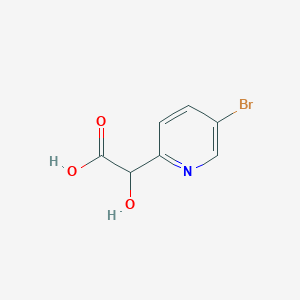
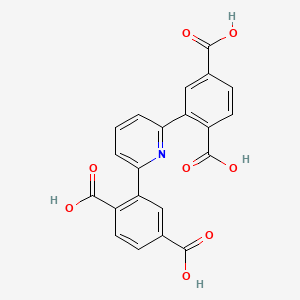


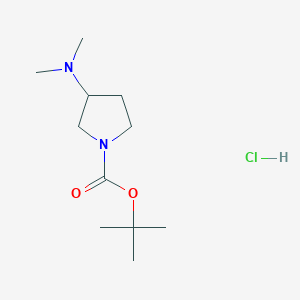

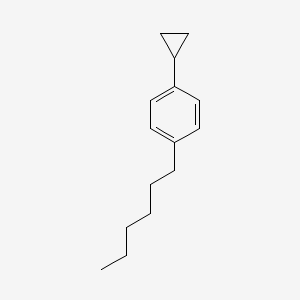
![4-Bromo-6-cyclopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13702593.png)
sulfane](/img/structure/B13702601.png)
![[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13702602.png)
